

TAN-1030A: A Technical Guide to an Indolocarbazole Alkaloid with Macrophage-Activating Properties

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Compound of Interest

Compound Name: TAN-1030A

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Abstract

TAN-1030A is an indolocarbazole alkaloid isolated from the fermentation broth of *Streptomyces* sp. C-71799[1]. First described in 1989, this natural product has garnered interest for its ability to activate macrophages, key cells of the innate immune system. This document provides a comprehensive overview of the available technical information on **TAN-1030A**, including its structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and biological evaluation are also presented, along with a proposed signaling pathway for its mechanism of action. All quantitative data has been summarized in tabular format for clarity and ease of comparison.

Chemical Structure and Physicochemical Properties

The chemical structure of **TAN-1030A** was elucidated through spectroscopic analysis, including mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, and by comparison with the known indolocarbazole alkaloid, staurosporine[1].

Table 1: Physicochemical Properties of **TAN-1030A**

Property	Value	Reference
Molecular Formula	C ₂₈ H ₂₆ N ₄ O ₃	[1]
Molecular Weight	466.53 g/mol	[1]
Appearance	Pale yellow needles	[1]
Melting Point	248 - 251 °C	[1]
Solubility	Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide. Insoluble in water and n-hexane.	[1]
Optical Rotation	[α] _{D²⁵} +140° (c 0.5, MeOH)	[1]

Table 2: Spectroscopic Data for **TAN-1030A**

Spectroscopic Technique	Key Data	Reference
UV-Vis (MeOH) λ_{max} (ϵ)	244 (34,000), 292 (48,000), 320 (sh, 11,000), 334 (12,000), 372 nm (5,000)	[1]
IR (KBr) ν_{max}	3400, 1690, 1630, 1460, 1370, 1290, 1240, 1140, 1070, 750 cm^{-1}	[1]
^1H NMR (DMSO- d_6 , 400 MHz) δ	9.15 (1H, s), 8.35 (1H, d, J=8Hz), 8.25 (1H, d, J=8Hz), 7.95 (1H, d, J=8Hz), 7.5-7.2 (5H, m), 5.95 (1H, d, J=6Hz), 4.85 (1H, m), 4.15 (1H, m), 3.15 (3H, s), 2.55 (1H, m), 2.15 (1H, m), 1.95 (1H, m), 1.75 (1H, m), 0.95 (3H, d, J=7Hz)	[1]
^{13}C NMR (DMSO- d_6 , 100 MHz) δ	170.1, 141.5, 140.9, 128.8, 128.4, 126.9, 125.6, 125.2, 123.3, 122.9, 120.9, 119.8, 119.2, 113.1, 111.8, 70.3, 56.4, 50.1, 47.9, 34.2, 31.3, 29.8, 24.9, 18.5	[1]
High-Resolution Mass Spectrometry (HR-FABMS)	m/z 467.2084 ($\text{M}+\text{H}$) $^+$, Calculated for $\text{C}_{28}\text{H}_{27}\text{N}_4\text{O}_3$: 467.2083	[1]

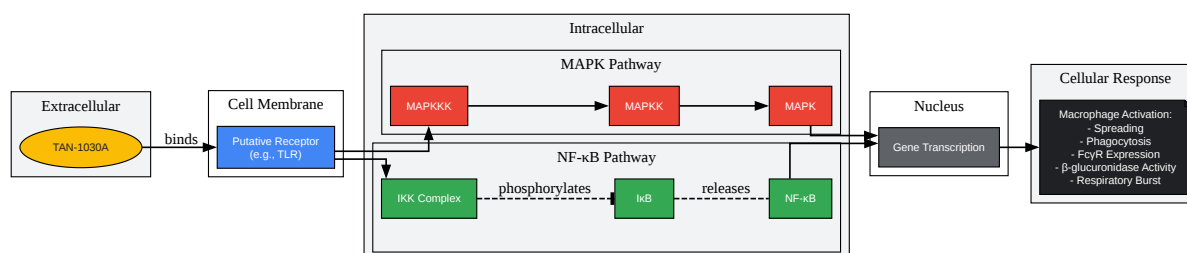
Biological Activity: Macrophage Activation

TAN-1030A has been shown to be a potent activator of macrophages. In vitro studies have demonstrated that **TAN-1030A** induces the spreading of the murine macrophage cell line, Mm 1. Furthermore, it enhances several key macrophage functions, including phagocytic activity, Fc gamma receptor expression, and β -glucuronidase activity in both Mm 1 and J774A.1 cell lines[1].

When peritoneal macrophages from mice were treated with **TAN-1030A**, an enhancement of the phagocytosis-dependent respiratory burst was observed. This effect was also seen when **TAN-1030A** was administered intraperitoneally to mice, indicating its activity in vivo[1].

Proposed Signaling Pathway for Macrophage Activation

While the precise signaling pathway of **TAN-1030A**-induced macrophage activation has not been fully elucidated, based on the known mechanisms of other macrophage activators and the observed biological effects, a putative pathway can be proposed. It is hypothesized that **TAN-1030A** may interact with cell surface receptors, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades, including the NF- κ B and MAPK pathways. These pathways are central to the expression of pro-inflammatory cytokines and the enhancement of macrophage effector functions.



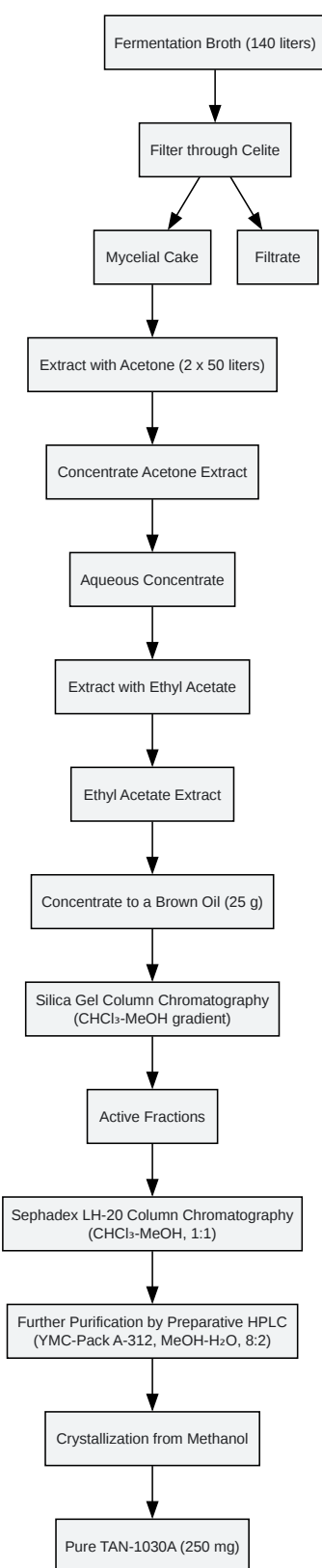
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Caption: Proposed signaling pathway for **TAN-1030A**-induced macrophage activation.

Experimental Protocols

Fermentation and Isolation of TAN-1030A

- Producing Organism: Streptomyces sp. C-71799[1].
- Fermentation Medium: A medium composed of glucose (2.0%), soluble starch (3.0%), soybean meal (2.0%), yeast extract (0.5%), and CaCO₃ (0.3%), adjusted to pH 7.0 before sterilization[1].
- Fermentation Conditions: The fermentation is carried out in a 200-liter stainless steel fermentor containing 150 liters of the medium. The culture is incubated at 28°C for 5 days with aeration (150 liters/minute) and agitation (200 rpm)[1].
- Isolation Workflow:



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Caption: Workflow for the isolation and purification of **TAN-1030A**.

Macrophage Spreading Assay

- Cell Line: Murine macrophage cell line, Mm 1^[1].
- Procedure:
 - Mm 1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
 - Cells are seeded in a 96-well microplate at a density of 1×10^4 cells per well and incubated for 24 hours.
 - **TAN-1030A**, dissolved in DMSO and diluted with the medium, is added to the wells at various concentrations.
 - The cells are incubated for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.
 - The morphological changes of the cells are observed under a phase-contrast microscope. Macrophage spreading is characterized by an increase in the cell surface area and a flattened appearance^[1].

Phagocytosis Assay

- Cell Lines: Murine macrophage cell lines, Mm 1 and J774A.1^[1].
- Procedure:
 - Cells are cultured and seeded in a 96-well microplate as described in the spreading assay.
 - After 24 hours of incubation with **TAN-1030A**, the medium is removed.
 - A suspension of fluorescently labeled latex beads (1 µm diameter) is added to each well.
 - The plate is incubated for 2 hours at 37°C to allow for phagocytosis.
 - Non-phagocytosed beads are removed by washing the cells with phosphate-buffered saline (PBS).

- The fluorescence intensity of the ingested beads is measured using a fluorescence plate reader. An increase in fluorescence intensity indicates enhanced phagocytic activity[1].

Conclusion

TAN-1030A is an indolocarbazole alkaloid with well-documented macrophage-activating properties. Its defined structure and physicochemical characteristics provide a solid foundation for further investigation. The provided experimental protocols offer a starting point for researchers interested in studying its biological effects. While the precise molecular mechanism of action remains to be fully elucidated, the proposed signaling pathway provides a framework for future studies. The potent immunostimulatory effects of **TAN-1030A** suggest its potential as a lead compound for the development of novel immunomodulatory agents. Further research is warranted to explore its therapeutic applications and to delineate the specific molecular targets and signaling pathways involved in its activity.

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References

- 1. TAN-999 and TAN-1030A, new indolocarbazole alkaloids with macrophage-activating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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